molecular formula C7H7Cl3FN B1478063 (2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride CAS No. 1803609-73-5

(2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride

Cat. No.: B1478063
CAS No.: 1803609-73-5
M. Wt: 230.5 g/mol
InChI Key: HHNAHMZVBBIBDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride is C7H7Cl3FN . Unfortunately, the specific structure of this compound is not provided in the search results.

Scientific Research Applications

Analysis and Characterization Techniques

  • Analytical Methods Development : The compound has been used in the development of analytical methods for the separation and detection of pharmaceutical compounds and their degradation products. For example, a study utilized micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) to separate flunarizine hydrochloride and its degradation products, showcasing the utility of such compounds in analytical chemistry (El-Sherbiny et al., 2005).

Drug Discovery and Development

  • Receptor Binding Studies : Research has explored the use of related compounds in the study of receptor binding and modulation. For instance, the separation of enantiomers of a methanamine hydrochloride derivative on an amylose-based stationary phase provided insights into chiral discrimination and receptor interaction mechanisms, relevant to drug development (Bereznitski et al., 2002).
  • Development of Antidepressant Candidates : Novel derivatives of methanamine have been designed as biased agonists of serotonin 5-HT1A receptors, indicating their potential in crafting new treatments for depression with robust antidepressant-like activity (Sniecikowska et al., 2019).

Synthesis of New Compounds

  • Novel Compounds Synthesis : Research into the synthesis of new compounds incorporating the dichloro-fluorophenyl motif highlights the compound's role in generating new molecular entities with potential antimicrobial, antitumor, and receptor modulatory activities. For instance, the synthesis of new thiadiazolotriazinones as potential antibacterial agents incorporating the 2,4-dichloro-5-fluorophenyl group demonstrates the broad applicative potential of these compounds (Holla et al., 2003).

Mechanistic Studies and Computational Analysis

  • Computational and Mechanistic Insights : Computational studies have provided valuable insights into the mechanisms of reactions involving similar compounds, aiding in understanding their chemical behavior and potential applications in drug synthesis and design (Zhou & Li, 2019).

Properties

IUPAC Name

(2,4-dichloro-6-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNAHMZVBBIBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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